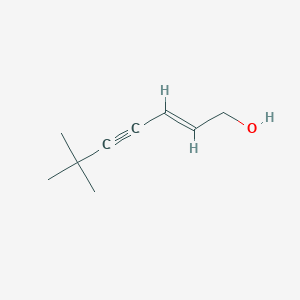

1-羟基-6,6-二甲基-2-庚烯-4-炔

描述

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, also known by its CAS number 114311-70-5, is a chemical compound with the molecular formula C9H14O . It is used as an intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine .

Synthesis Analysis

The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves the use of chloro-propylene of (E)-1-hydroxyl-3-, palladium catalyst, cuprous iodide, water, and n-Butyl Amine 99. The reaction is carried out at 50-70 DEG C, and the product is obtained after distillation, solvent extraction, and ammonia scrubbing .Molecular Structure Analysis

The molecular structure of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne consists of nine carbon atoms, fourteen hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne has a predicted boiling point of 229.1±23.0 °C and a predicted density of 0.911±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .科学研究应用

抗真菌药物合成

1-羟基-6,6-二甲基-2-庚烯-4-炔: 是特比萘芬的N-去甲基化衍生物合成中的关键中间体 。该化合物是特比萘芬的代谢产物,特比萘芬是一种口服活性抗真菌药物,属于烯丙胺类药物。它与萘替芬有关,用于治疗真菌病,如足癣和体癣。

有机合成研究

该化合物在有机合成中用作构建块,特别是在复杂分子制备中。 其结构允许各种化学反应,包括水解和偶联,这些反应是创建具有潜在药物应用的新有机化合物的基础 .

作用机制

Target of Action

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an intermediate in the synthesis of N-Desmethyl Terbinafine , a metabolite of Terbinafine . Terbinafine is an orally active, antimycotic allylamine related to naftifine . Therefore, the primary targets of this compound are likely to be the same as those of Terbinafine and its metabolites.

Mode of Action

Given its role as an intermediate in the synthesis of n-desmethyl terbinafine , it can be inferred that it may interact with its targets in a similar manner to Terbinafine and its metabolites.

Biochemical Pathways

As an intermediate in the synthesis of n-desmethyl terbinafine , it is likely involved in the same biochemical pathways as Terbinafine and its metabolites.

Result of Action

Given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine , the effects of its action may be similar to those of Terbinafine and its metabolites.

属性

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALYLLJOCKLAGD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)